molecular formula C14H22N8O2 B6980087 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(6-propan-2-yloxypyridazin-3-yl)urea

1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(6-propan-2-yloxypyridazin-3-yl)urea

Cat. No.: B6980087
M. Wt: 334.38 g/mol
InChI Key: JELHKGYXFUSGBB-UHFFFAOYSA-N
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Description

1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(6-propan-2-yloxypyridazin-3-yl)urea is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a pyridazine ring, and a urea moiety

Properties

IUPAC Name

1-[(2-tert-butyltetrazol-5-yl)methyl]-3-(6-propan-2-yloxypyridazin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N8O2/c1-9(2)24-12-7-6-10(17-19-12)16-13(23)15-8-11-18-21-22(20-11)14(3,4)5/h6-7,9H,8H2,1-5H3,(H2,15,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELHKGYXFUSGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN=C(C=C1)NC(=O)NCC2=NN(N=N2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(6-propan-2-yloxypyridazin-3-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Coupling of the Tetrazole and Pyridazine Rings: The tetrazole and pyridazine intermediates are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Formation of the Urea Moiety: The final step involves the reaction of the coupled intermediate with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(6-propan-2-yloxypyridazin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halomethyl group if present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrazole or pyridazine rings, while reduction may yield reduced forms of these rings.

Scientific Research Applications

1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(6-propan-2-yloxypyridazin-3-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique combination of functional groups makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, and its potential therapeutic effects.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(6-propan-2-yloxypyridazin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and pyridazine rings may interact with active sites of enzymes, while the urea moiety may form hydrogen bonds with specific amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(6-methoxypyridazin-3-yl)urea: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(6-ethoxypyridazin-3-yl)urea: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(6-propan-2-yloxypyridazin-3-yl)urea is unique due to the specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the propan-2-yloxy group may influence the compound’s lipophilicity and its ability to interact with biological membranes.

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